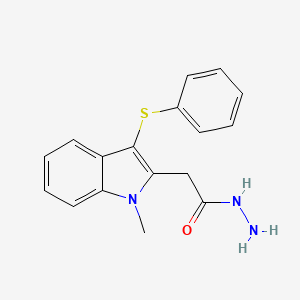
2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoroethoxy group attached to a pyrimidine ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride typically involves multiple steps. One common route includes the reaction of 2,2,2-trifluoroethanol with a pyrimidine derivative to introduce the trifluoroethoxy group. This intermediate is then reacted with an ethanamine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoroethoxy and ethanamine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products with different functional groups .
Applications De Recherche Scientifique
2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group may enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
- 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)ethanamine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1196154-60-5 |
|---|---|
Formule moléculaire |
C8H11ClF3N3O |
Poids moléculaire |
257.64 g/mol |
Nom IUPAC |
2-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)5-15-7-13-3-6(1-2-12)4-14-7;/h3-4H,1-2,5,12H2;1H |
Clé InChI |
NIIGLSCGUGUQCE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)OCC(F)(F)F)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


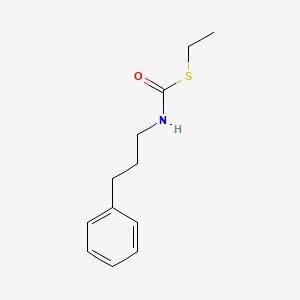
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
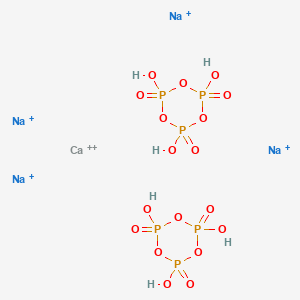
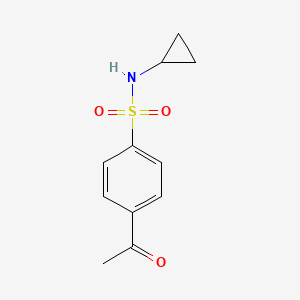
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)
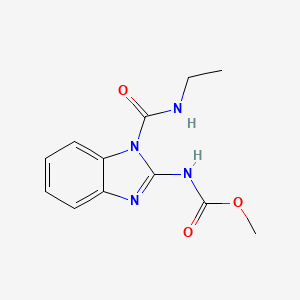

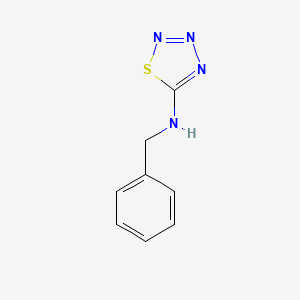


![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
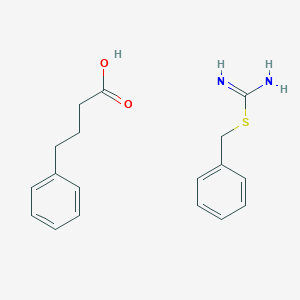
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
